molecular formula C15H17N3O5S B1197110 Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy- CAS No. 63216-83-1

Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy-

Cat. No.: B1197110
CAS No.: 63216-83-1
M. Wt: 351.4 g/mol
InChI Key: IEZSGDNUYFXTGX-UHFFFAOYSA-N
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Description

Sirius scarlet GG (acid form) is an arenesulfonic acid that is 2-methoxybenzenesulfonic acid substituted at position 5 by a (4-amino-5-methoxy-2-methylphenyl)diazenyl group. The sodium salt is the histological dye 'Sirius scarlet GG'. It has a role as a histological dye and a fluorochrome. It is a member of azobenzenes, an aromatic ether, a substituted aniline and an arenesulfonic acid. It is a conjugate acid of a 5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-methoxybenzene-1-sulfonate.

Scientific Research Applications

Synthesis and Properties

  • Novel benzenesulfonic azo compounds have been synthesized for various applications, showcasing the versatility of benzenesulfonic acid derivatives in chemical synthesis (Wu Yi-qun, 2007).

Biodegradation and Environmental Applications

  • Research on the biodegradability of sulfonated azo dyes, including benzenesulfonic acid derivatives, by microorganisms highlights their potential for environmental remediation (Paszczynski et al., 1992).

Catalysis

  • Benzenesulfonic acid derivatives are used in the development of catalysts, such as palladium aryl sulfonate phosphine catalysts, for polymerization processes (Skupov et al., 2007).
  • Copper(II) complexes involving benzenesulfonic acid have been synthesized and applied as selective catalysts in alcohol oxidation, indicating their utility in chemical transformations (Hazra et al., 2015).

Photodynamic Therapy

  • Benzenesulfonic acid derivatives have been used in the synthesis of zinc phthalocyanine for photodynamic therapy applications, demonstrating their potential in medical research (Pişkin et al., 2020).

Corrosion Inhibition

  • Azo derivatives of benzenesulfonic acid have been studied for their properties as corrosion inhibitors, offering insights into their industrial applications (Bedair et al., 2022).

Properties

CAS No.

63216-83-1

Molecular Formula

C15H17N3O5S

Molecular Weight

351.4 g/mol

IUPAC Name

5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-methoxybenzenesulfonic acid

InChI

InChI=1S/C15H17N3O5S/c1-9-6-11(16)14(23-3)8-12(9)18-17-10-4-5-13(22-2)15(7-10)24(19,20)21/h4-8H,16H2,1-3H3,(H,19,20,21)

InChI Key

IEZSGDNUYFXTGX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)O)OC)N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)O)OC)N

63216-83-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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